4-Cyclopropoxy-2,3-diethylpyridine
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Overview
Description
4-Cyclopropoxy-2,3-diethylpyridine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two ethyl groups at the 2 and 3 positions of the pyridine ring
Preparation Methods
The synthesis of 4-Cyclopropoxy-2,3-diethylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-diethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
4-Cyclopropoxy-2,3-diethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-2,3-diethylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of new biochemical assays and as a probe in studying biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2,3-diethylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Cyclopropoxy-2,3-diethylpyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-2,6-dimethoxyphenol: This compound also contains a cyclopropoxy group but differs in the substitution pattern on the aromatic ring.
2,3-Diethylpyridine: Lacks the cyclopropoxy group, making it less versatile in certain chemical reactions.
Cyclopropyl alcohol: A simpler compound that serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-2,3-diethylpyridine |
InChI |
InChI=1S/C12H17NO/c1-3-10-11(4-2)13-8-7-12(10)14-9-5-6-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
BAPORXSEVYDRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1CC)OC2CC2 |
Origin of Product |
United States |
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